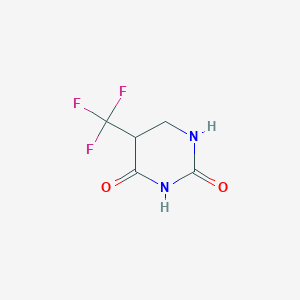
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
The compound 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione is a trifluoromethylated dihydropyrimidine derivative. These types of compounds are of significant interest due to their potential biological activities and their use as building blocks in organic and medicinal chemistry. The trifluoromethyl group is particularly noteworthy for its ability to enhance the biological activity of molecules by increasing their lipophilicity and metabolic stability .
Synthesis Analysis
The synthesis of trifluoromethylated dihydropyrimidine derivatives has been achieved through various one-pot multi-component reactions. For instance, a facile synthesis of 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives was reported using aryl aldehyde, 3-amino-1,2,4-triazole, and ethyl 4,4,4-trifluoro-3-oxobutanoate in ionic liquid, highlighting the advantages of a short synthetic route, operational simplicity, and eco-friendliness . Another study presented a regio- and stereoselective synthesis of 5-(trifluoromethyl) tetrahydropyrimidines under solvent-free conditions, employing a three-component condensation reaction . Additionally, a catalyst-free synthesis of 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives was developed based on green chemistry principles .
Molecular Structure Analysis
The molecular structure of trifluoromethylated dihydropyrimidine derivatives often includes a trifluoromethyl group attached to a dihydropyrimidine ring. This structural motif is known to engage in unique interactions, such as the orthogonal intramolecular C–F···C=O interaction, which can stabilize certain conformations of the molecule . The presence of the trifluoromethyl group can also influence the electronic properties of the compound, potentially affecting its reactivity and biological activity.
Chemical Reactions Analysis
Trifluoromethylated dihydropyrimidine derivatives can participate in various chemical reactions. For example, they can undergo Michael-like 1,4-conjugate hydrocyanation to yield hydrocyanation adducts, which can be further transformed into novel trifluoromethylated analogues of dihydroorotic acid . These compounds can also serve as reactive intermediates for the synthesis of other organic and heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione derivatives are influenced by the trifluoromethyl group. This group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and may improve its pharmacokinetic properties. The trifluoromethyl group is also known for its electron-withdrawing nature, which can affect the acidity of adjacent functional groups and the overall reactivity of the compound . The synthesis methods often aim to optimize yields and minimize environmental impact, as seen in the use of solvent-free and catalyst-free conditions .
Aplicaciones Científicas De Investigación
-
Cancer Treatment
- Field : Medical Science, specifically Oncology .
- Application : Fluorinated pyrimidines are used in the treatment of cancer. 5-Fluorouracil (5-FU) is the most widely used fluorinated pyrimidine and is used to treat more than 2 million cancer patients each year .
- Method : The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution .
- Results : New insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies .
-
Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
- Field : Organic Chemistry .
- Application : The Biginelli reaction is used for the direct synthesis of 3,4-dihydropyrimidinone (DHPM) derivatives .
- Method : The desired products are obtained via a one-pot, three-component reaction between the aromatic aldehyde, ethyl acetoacetate, and urea .
- Results : DHPMs have shown several biological activities, including antitumor, antiproliferative, antimicrobial, antitubercular, calcium channel blockers, and anti-inflammatory .
-
Personalized Medicine
- Field : Medical Science, specifically Personalized Medicine .
- Application : Developments in fluorine chemistry are contributing to the more precise use of fluorinated pyrimidines (FPs) to treat cancer .
- Method : Methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution, are reviewed .
- Results : New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies .
-
Nano-Cellulose/BF3/Fe3O4 as a Lewis Acid Catalyst
- Field : Organic Chemistry .
- Application : An efficient method is introduced for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst .
- Method : The desired products are obtained via a one-pot, three-component reaction between the aromatic aldehyde, ethyl acetoacetate, and urea .
- Results : The catalyst showed very good recovery and no loss in the yield was observed after five sequential reactions .
Safety And Hazards
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h2H,1H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYJXCFDMOGNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274473 | |
| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |
CAS RN |
2145-56-4 | |
| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)



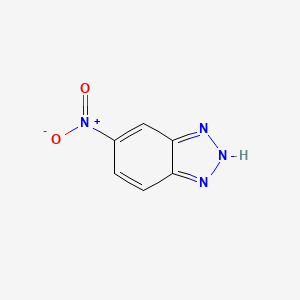

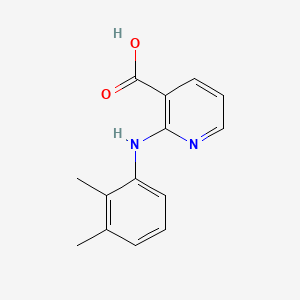
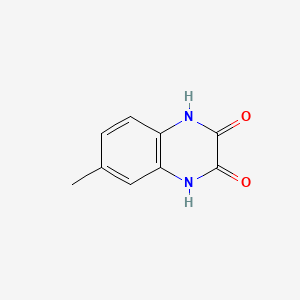
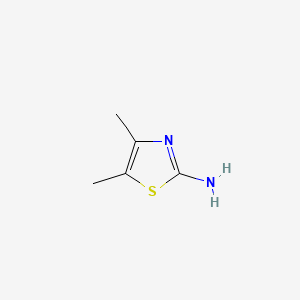
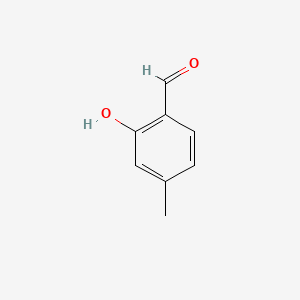

![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)